MELK Inhibitory Activity: A Defined IC50 Value Establishes a Quantitative Benchmark for Target Engagement
While the compound itself is an intermediate, its derivative (Example 28 from patent US9067937B2), for which it is a direct synthetic precursor, demonstrates potent and quantifiable inhibitory activity against the MELK kinase [1]. This activity (IC50 = 0.400 nM) serves as a quantitative benchmark for the target engagement achievable with compounds derived from this specific scaffold [1]. A commercial MELK inhibitor like OTSSP167 has a reported IC50 of 0.41 nM, indicating that compounds derived from this intermediate can achieve comparable potency [2].
| Evidence Dimension | MELK Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.400 nM (for a derivative synthesized from the target compound) |
| Comparator Or Baseline | OTSSP167: 0.41 nM |
| Quantified Difference | ~0.01 nM difference (comparable potency) |
| Conditions | In vitro kinase assay using fluorescein isothiocyanate-labeled (FITC-labeled) histone H3 peptide as a substrate, pH 7.4, 25°C |
Why This Matters
For a procurement scientist, this validates the scaffold's potential to yield high-potency leads, justifying its selection over unvalidated naphthyridine isomers for MELK-targeted programs.
- [1] BindingDB. (2015). BDBM60438: IC50 data for MELK inhibitor from US9067937, Example 28. Retrieved from https://bindingdb.org. View Source
- [2] Bertin Bioreagent. (2024). OTSSP167 (hydrochloride) Product Information. Retrieved from https://www.bertin-bioreagent.com. View Source
